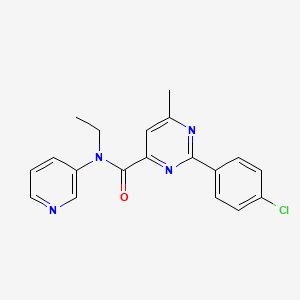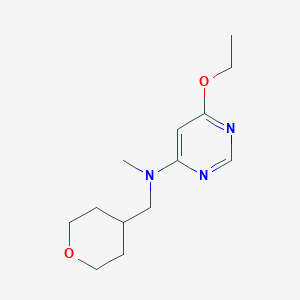
2-(4-chlorophenyl)-N-ethyl-6-methyl-N-pyridin-3-ylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-ethyl-6-methyl-N-pyridin-3-ylpyrimidine-4-carboxamide, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic effects on various types of cancer. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies investigating its synthesis, mechanism of action, and potential clinical applications.
Mécanisme D'action
2-(4-chlorophenyl)-N-ethyl-6-methyl-N-pyridin-3-ylpyrimidine-4-carboxamide works by binding to the ATP-binding site of FLT3, thereby inhibiting its activity. This leads to downstream effects such as inhibition of the PI3K/AKT and MAPK signaling pathways, which are important for cell survival and proliferation. Inhibition of these pathways leads to apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on FLT3 activity, it has been shown to inhibit the activity of other receptor tyrosine kinases such as KIT and PDGFR. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-chlorophenyl)-N-ethyl-6-methyl-N-pyridin-3-ylpyrimidine-4-carboxamide is its specificity for FLT3, which makes it a useful tool for studying the role of this receptor in cancer cells. However, its potency and selectivity can also be a limitation, as it may not be effective against all types of cancer cells. Additionally, its effects on other receptor tyrosine kinases and angiogenesis may complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2-(4-chlorophenyl)-N-ethyl-6-methyl-N-pyridin-3-ylpyrimidine-4-carboxamide. One area of interest is in combination therapy with other targeted agents or chemotherapy drugs. Another area of interest is in identifying biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Finally, there is interest in developing more potent and selective inhibitors of FLT3 that may have greater therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-ethyl-6-methyl-N-pyridin-3-ylpyrimidine-4-carboxamide involves several steps, starting with the reaction of 4-chlorobenzonitrile with ethylmagnesium bromide to form 4-chlorophenylethylamine. This intermediate is then reacted with 2,6-dimethylpyridine-3-carboxaldehyde to form the corresponding Schiff base. The final step involves the reaction of the Schiff base with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid to form this compound.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-ethyl-6-methyl-N-pyridin-3-ylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic effects on various types of cancer, including acute myeloid leukemia, neuroblastoma, and multiple myeloma. It has been shown to inhibit the activity of the receptor tyrosine kinase FLT3, which is commonly overexpressed in these types of cancer cells. Inhibition of FLT3 activity has been shown to induce apoptosis and inhibit proliferation of cancer cells.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-ethyl-6-methyl-N-pyridin-3-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c1-3-24(16-5-4-10-21-12-16)19(25)17-11-13(2)22-18(23-17)14-6-8-15(20)9-7-14/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFJBMIEBRQWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN=CC=C1)C(=O)C2=NC(=NC(=C2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one](/img/structure/B7661805.png)
![2-methyl-N-[1-(6-propan-2-yloxypyrazin-2-yl)piperidin-3-yl]propanamide](/img/structure/B7661820.png)
![2-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7661836.png)

![Methyl 2-[2-[[1-(2,5-dimethylphenyl)-5-methylpyrazole-4-carbonyl]amino]phenyl]acetate](/img/structure/B7661851.png)

![4-Ethyl-3-phenyl-5-[(2-propan-2-yloxyphenyl)methylsulfonyl]-1,2,4-triazole](/img/structure/B7661865.png)
![2-[1-(6-Methoxy-2,5-dimethylpyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B7661874.png)
![1-[6-(3-Hydroxy-4-methylpiperidin-1-yl)pyrimidin-4-yl]-4-methylpiperidin-3-ol](/img/structure/B7661881.png)
![3-[4-(5-Chloropyridin-2-yl)oxyphenyl]-1-(3-imidazol-1-ylpropyl)-1-methylurea](/img/structure/B7661894.png)
![N-[2-[(2-cyclohexylacetyl)amino]ethyl]-2,3,6-trifluorobenzamide](/img/structure/B7661899.png)
![2-[4-(6-Ethoxypyrimidin-4-yl)-1,4-diazepan-1-yl]ethanol](/img/structure/B7661902.png)
![1-methyl-N-[3-oxo-3-(pyridin-3-ylamino)propyl]-2,3-dihydroindole-6-carboxamide](/img/structure/B7661908.png)
![3-[3-(Dimethylamino)pyrrolidin-1-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7661911.png)
